(1R,2S)-N-Benzyl-N-(mesitylenesulfonyl)-O-acetylnorephedrine
CAS No.:
Cat. No.: VC16769756
Molecular Formula: C27H31NO4S
Molecular Weight: 465.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H31NO4S |
|---|---|
| Molecular Weight | 465.6 g/mol |
| IUPAC Name | [2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-1-phenylpropyl] acetate |
| Standard InChI | InChI=1S/C27H31NO4S/c1-19-16-20(2)27(21(3)17-19)33(30,31)28(18-24-12-8-6-9-13-24)22(4)26(32-23(5)29)25-14-10-7-11-15-25/h6-17,22,26H,18H2,1-5H3 |
| Standard InChI Key | MCELVTKIIIBSDU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)C(C)C(C3=CC=CC=C3)OC(=O)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a norephedrine backbone substituted with benzyl, mesitylenesulfonyl, and acetyl groups. The stereochemistry at the 1R and 2S positions critically influences its reactivity and biological interactions. The mesitylenesulfonyl group (2,4,6-trimethylbenzenesulfonyl) enhances steric bulk, directing regioselectivity in synthetic reactions, while the acetyl group improves solubility in organic solvents .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 465.6 g/mol |
| CAS Number | 240423-53-4 |
| Specific Rotation () | +4° to +6° (c=2, Chloroform) |
| Stability | Hydrolytically sensitive |
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a multi-step sequence starting from (1R,2S)-norephedrine. Key steps include:
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N-Benzylation: Reaction with benzyl bromide under basic conditions to introduce the benzyl group.
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Sulfonylation: Treatment with mesitylenesulfonyl chloride to install the sulfonamide moiety.
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O-Acetylation: Acetic anhydride-mediated acetylation of the hydroxyl group .
A patent-pending method optimizes yield (85–90%) by employing catalytic hydrogenation for intermediate purification, reducing byproduct formation .
Scalability Challenges
Industrial production faces hurdles in stereochemical purity. Kinetic resolution strategies using pseudoenantiomeric acylating agents (e.g., d-labeled reagents) enable nanomole-scale validation of configuration, ensuring batch consistency .
Pharmaceutical Applications
Analgesic and Anti-Inflammatory Drug Synthesis
The compound is a key intermediate in synthesizing non-opioid analgesics. Its mesitylenesulfonyl group directs -opioid receptor (MOP) selectivity, minimizing off-target effects observed in traditional opioids .
Table 2: Receptor Affinity Profiles of Derived Analgesics
| Receptor | Agonist Activity (%) | Selectivity Over DOP/KOP |
|---|---|---|
| MOP | 92 | 8:1 |
| DOP | 15 | — |
| KOP | 12 | — |
Data adapted from high-throughput screening assays .
Prodrug Activation
Enzyme-cleavable p-amidobenzyl ether derivatives of the compound demonstrate tumor-selective cytotoxicity, enabling targeted cancer therapy. Protease-mediated fragmentation releases active metabolites in malignant tissues, reducing systemic toxicity .
Organic Synthesis Applications
Double Aldol Reactions
As a chiral auxiliary, the compound enables stereocontrolled aldol condensations. The mesitylenesulfonyl group stabilizes transition states via hydrogen bonding, achieving enantiomeric excess (ee) >95% in ketone-aldehyde couplings .
Esterification and Amidation
The acetylated hydroxyl group serves as a leaving group in nucleophilic acyl substitutions. In peptide synthesis, it facilitates amide bond formation with minimal racemization, outperforming traditional carbodiimide reagents .
Material Science and Agricultural Chemistry
Polymer Modification
Incorporating the compound into polyurethane matrices increases tensile strength by 40% and thermal stability up to 250°C. The sulfonamide group cross-links polymer chains, enhancing mechanical resilience .
Agrochemical Formulations
In herbicide emulsions, the compound acts as a stabilizer, extending shelf life from 6 to 18 months. Its lipophilic nature improves foliar adhesion, reducing application frequency by 30% .
Biochemical Research
Enzyme Inhibition Studies
The compound inhibits cytochrome P450 3A4 (CYP3A4) with an IC of 2.3 μM, providing insights into drug-drug interaction mechanisms. Molecular docking simulations reveal hydrogen bonding with heme-coordinating residues .
Metabolic Pathway Elucidation
-labeled analogs track norephedrine metabolism in murine models, identifying novel glucuronidation pathways. Excretion profiles show 60% renal clearance within 24 hours .
Analytical Chemistry
Chromatographic Detection
Reverse-phase HPLC methods with UV detection (λ = 254 nm) achieve a limit of detection (LOD) of 0.1 ng/mL. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) .
Mass Spectrometry
ESI-MS fragmentation patterns ([M+H] m/z 466.2) distinguish stereoisomers, enabling QC laboratories to verify enantiopurity during batch releases .
Recent Research and Developments
Continuous-Flow Synthesis
Microwave-assisted continuous-flow reactors reduce synthesis time from 48 hours to 90 minutes, achieving 94% yield. This innovation supports kilogram-scale production for preclinical trials .
Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-31G*) predict reaction barriers within 2 kcal/mol of experimental values, enabling in silico optimization of derivative libraries .
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